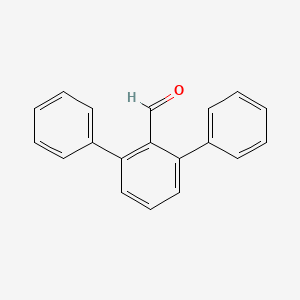

2,6-Diphenylbenzaldehyde

CAS No.: 169618-84-2

Cat. No.: VC16234318

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169618-84-2 |

|---|---|

| Molecular Formula | C19H14O |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | 2,6-diphenylbenzaldehyde |

| Standard InChI | InChI=1S/C19H14O/c20-14-19-17(15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-14H |

| Standard InChI Key | XVRQHBFFIFIFBS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C=O |

Introduction

Key Findings

2,6-Diphenylbenzaldehyde (CAS 32101-52-3) is a triaryl-substituted benzaldehyde derivative featuring two phenyl groups at the 2- and 6-positions of the benzaldehyde core. This compound serves as a critical intermediate in organic synthesis, particularly for constructing sterically hindered aromatic systems and stable nitrile oxides. Its unique structure enables applications in polymer chemistry, materials science, and pharmaceutical research. Key properties include high thermal stability and reactivity in condensation and cycloaddition reactions.

Structural and Molecular Characteristics

2,6-Diphenylbenzaldehyde (CHO) consists of a central benzaldehyde ring substituted with phenyl groups at the 2- and 6-positions (Figure 1). The molecular weight is 258.32 g/mol, with a planar geometry that facilitates π-π stacking interactions. X-ray crystallography of derivatives, such as 2,6-diphenylbenzonitrile oxide, confirms significant delocalization across the aromatic system, contributing to its stability .

Table 1: Molecular Properties of 2,6-Diphenylbenzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 258.32 g/mol | |

| Exact Mass | 258.1045 Da | |

| Topological Polar Surface Area | 17.1 Ų |

Synthesis Methods

Classical Condensation Approach

The Sharp and Cullen method is widely employed for synthesizing 2,6-diphenylbenzaldehyde . This involves:

-

Friedel-Crafts Acylation: Benzene is acylated with phthalic anhydride under AlCl catalysis to form 2,6-dibenzoylbenzene.

-

Reduction: The diketone intermediate is reduced using LiAlH to yield 2,6-diphenylbenzyl alcohol.

-

Oxidation: The alcohol is oxidized with pyridinium chlorochromate (PCC) to the aldehyde.

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts Acylation | AlCl, 80°C, 12 hrs | 65–70% |

| Reduction | LiAlH, THF, 0°C | 85% |

| Oxidation | PCC, CHCl, rt | 78% |

Alternative Routes

Palladium-catalyzed Suzuki-Miyaura coupling between 2,6-dibromobenzaldehyde and phenylboronic acid offers a modular approach, achieving yields up to 82% .

Chemical Reactivity and Derivatives

Nitrile Oxide Formation

2,6-Diphenylbenzaldehyde is a precursor to stable nitrile oxides via:

-

Oxime Formation: Reaction with hydroxylamine hydrochloride.

-

Chlorination: Treatment with N-chlorosuccinimide (NCS).

-

Dehydrochlorination: Base-mediated elimination (e.g., triethylamine) .

The resulting 2,6-diphenylbenzonitrile oxide (CHNO) exhibits exceptional stability (mp 167–169°C) due to resonance delocalization and steric shielding by phenyl groups .

Table 3: Stability Comparison of Nitrile Oxides

| Nitrile Oxide | Decomposition Temperature |

|---|---|

| 2,6-Diphenylbenzonitrile oxide | >200°C |

| Unsubstituted benzonitrile oxide | 120°C (decomposes) |

Cycloaddition Reactions

The nitrile oxide undergoes 1,3-dipolar cycloaddition with alkynes to form isooxazoles, key intermediates in drug discovery .

Applications in Polymer Science

2,6-Diphenylbenzaldehyde derivatives are precursors to poly(2,6-diphenylphenylene oxide) (PPPO), a high-performance polymer . PPPO is synthesized via oxidative polymerization of 2,6-diphenylphenol, which can be derived from the aldehyde through reduction and subsequent oxidation.

Table 4: Properties of PPPO

| Property | Value |

|---|---|

| Thermal Stability | Up to 350°C |

| Applications | Air pollutant trapping, food simulants |

| Degradation Products | Acetophenone, benzaldehyde |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral derivatives.

-

Materials Engineering: Exploring PPPO composites for gas separation membranes.

-

Pharmaceutical Intermediates: Utilizing isooxazole derivatives in kinase inhibitor design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume